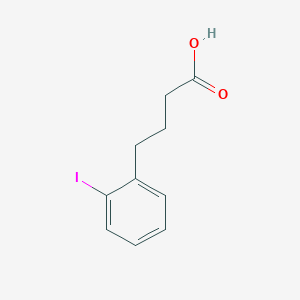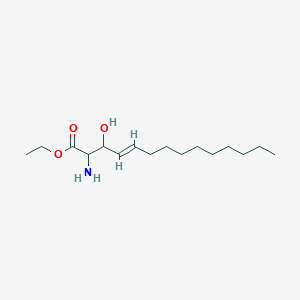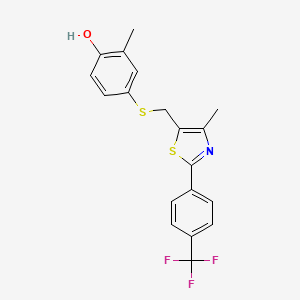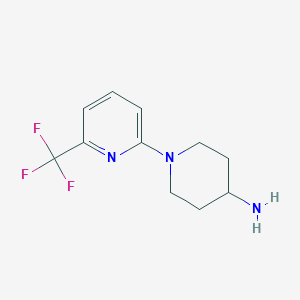![molecular formula C9H7N3O B12288595 3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12288595.png)
3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ciano-7-metoxi-1H-pirrolo[3,2-c]piridina es un compuesto heterocíclico que pertenece a la familia de las pirrolopiridinas. Este compuesto se caracteriza por un anillo de piridina fusionado a un anillo de pirrol, con un grupo ciano en la posición 3 y un grupo metoxi en la posición 7.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Ciano-7-metoxi-1H-pirrolo[3,2-c]piridina típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de catalizadores y condiciones de reacción específicas para facilitar la formación del producto deseado. El proceso también puede involucrar pasos de purificación, como recristalización o cromatografía, para aislar el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Ciano-7-metoxi-1H-pirrolo[3,2-c]piridina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar el grupo ciano u otros grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir nuevos sustituyentes en diferentes posiciones en los anillos de piridina o pirrol.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: A menudo se emplean agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como halógenos, agentes alquilantes o nucleófilos bajo condiciones apropiadas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una variedad diversa de compuestos.
Aplicaciones Científicas De Investigación
3-Ciano-7-metoxi-1H-pirrolo[3,2-c]piridina tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en el desarrollo de nuevos materiales.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida su función como inhibidor enzimático o modulador de receptores.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y otras enfermedades.
Industria: Se puede utilizar en el desarrollo de agroquímicos, productos farmacéuticos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-Ciano-7-metoxi-1H-pirrolo[3,2-c]piridina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o modular la actividad del receptor, lo que lleva a cambios en las vías celulares. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
3-Yodo-7-metoxi-1H-pirrolo[2,3-c]piridina: Este compuesto tiene una estructura similar pero con un átomo de yodo en lugar de un grupo ciano.
Éster etílico del ácido 7-Metoxi-1H-pirrolo[2,3-c]piridina-2-carboxílico: Otro compuesto relacionado con un grupo éster de ácido carboxílico.
Singularidad
3-Ciano-7-metoxi-1H-pirrolo[3,2-c]piridina es único debido a la presencia de ambos grupos ciano y metoxi, que confieren propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación y lo distingue de otros compuestos similares.
Propiedades
Fórmula molecular |
C9H7N3O |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
7-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-13-8-5-11-4-7-6(2-10)3-12-9(7)8/h3-5,12H,1H3 |
Clave InChI |
PXTXTHGIEFDUFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CN=C1)C(=CN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)
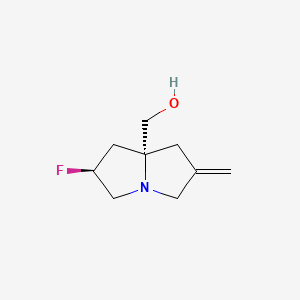
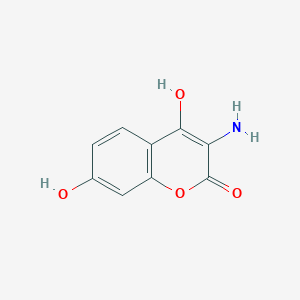
![2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-](/img/structure/B12288532.png)
![2-[(2-bromophenyl)methyl]guanidine](/img/structure/B12288539.png)
![19-Ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288548.png)
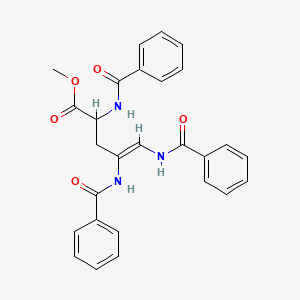

![[4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288567.png)
![2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran](/img/structure/B12288577.png)
